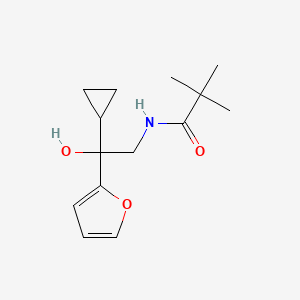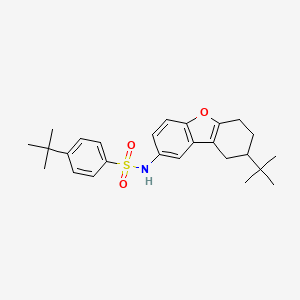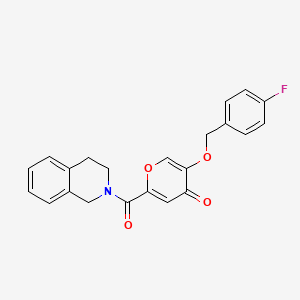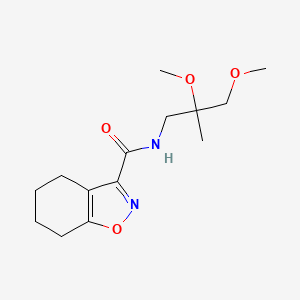![molecular formula C17H19N5O B2780469 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine CAS No. 955306-42-0](/img/structure/B2780469.png)
4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine, also known as PDP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PDP is a heterocyclic compound that belongs to the class of pyrazolopyrimidine derivatives.
Mecanismo De Acción
The exact mechanism of action of 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways. In neuroscience, this compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In cancer research, this compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, this compound has been shown to activate the NO/cGMP signaling pathway, which is involved in vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been found to increase the levels of the neurotransmitter acetylcholine, which is involved in learning and memory. In cancer research, this compound has been shown to inhibit the activity of the enzyme telomerase, which is involved in the maintenance of telomeres and cell immortalization. In cardiovascular diseases, this compound has been shown to increase the levels of nitric oxide, which is involved in vasodilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine in lab experiments is its selectivity towards specific signaling pathways. This compound has been found to selectively inhibit the Akt/mTOR signaling pathway, which is overactivated in many types of cancer. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine. One future direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as Alzheimer's disease, cancer, and cardiovascular diseases. Another future direction is to develop more potent derivatives of this compound with improved solubility and selectivity towards specific signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
Métodos De Síntesis
4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine can be synthesized by reacting 3,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to obtain 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester. The ester is then reacted with morpholine in the presence of sodium ethoxide to obtain this compound.
Aplicaciones Científicas De Investigación
4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine has been investigated for its potential applications in various fields such as neuroscience, cancer research, and cardiovascular diseases. In neuroscience, this compound has been shown to have neuroprotective effects and can prevent cognitive impairment. In cancer research, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. In cardiovascular diseases, this compound has been shown to have a vasodilatory effect, which can be beneficial in the treatment of hypertension.
Propiedades
IUPAC Name |
4-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-7-13(2)9-14(8-12)22-17-15(10-20-22)16(18-11-19-17)21-3-5-23-6-4-21/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGQQWEJKYBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)


![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)
![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)
![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)


![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780409.png)